
4-Methylsulfonyl-2-nitrophenyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-2-nitrophenyl disulfide is a chemical compound with the molecular formula C14H12N2O8S4 and a molecular weight of 464516 This compound is known for its unique structural features, which include a nitro group, a sulfonyl group, and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2-nitrophenyl disulfide typically involves the reaction of 4-methylsulfonyl-2-nitrophenol with a disulfide-forming reagent. One common method includes the use of thiol-based reagents under oxidative conditions to form the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of an oxidizing agent like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylsulfonyl-2-nitrophenyl disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Methylsulfonyl-2-nitrophenyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methylsulfonyl-2-nitrophenyl disulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The disulfide bond can be cleaved to release thiol groups, which can participate in redox reactions and modulate cellular redox status. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
4-Methylsulfonyl-2-nitrophenyl disulfide can be compared with other similar compounds such as:
4-Methylsulfonyl-2-nitrophenol: Lacks the disulfide bond but shares similar functional groups.
2-Nitrophenyl disulfide: Contains the disulfide bond but lacks the sulfonyl group.
4-Methylsulfonylphenyl disulfide: Contains the disulfide and sulfonyl groups but lacks the nitro group.
Propriétés
Numéro CAS |
7038-49-5 |
|---|---|
Formule moléculaire |
C14H12N2O8S4 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
4-methylsulfonyl-1-[(4-methylsulfonyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O8S4/c1-27(21,22)9-3-5-13(11(7-9)15(17)18)25-26-14-6-4-10(28(2,23)24)8-12(14)16(19)20/h3-8H,1-2H3 |
Clé InChI |
POSDVNCXZKFYDW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
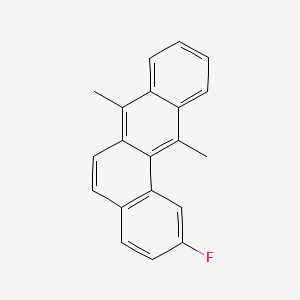

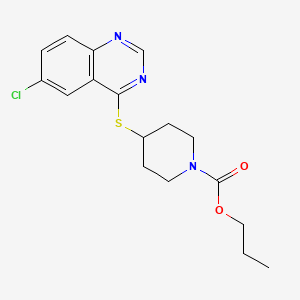
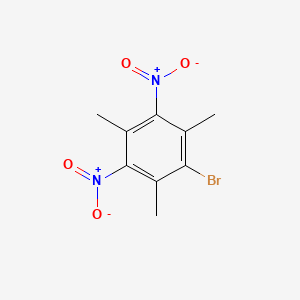
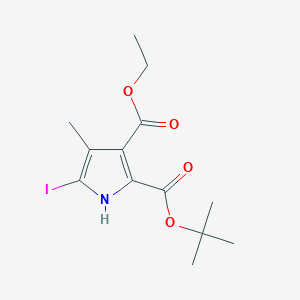
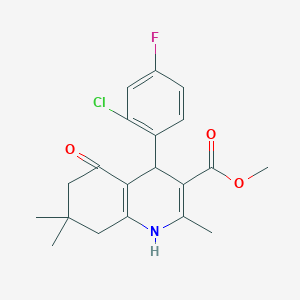

![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)



